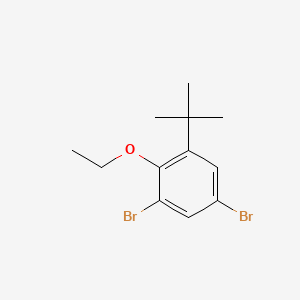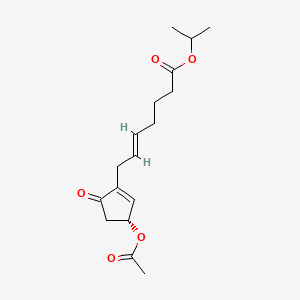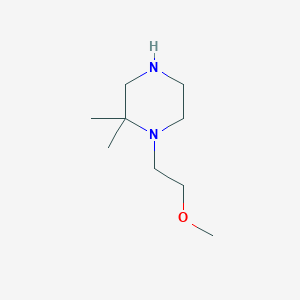![molecular formula C20H33N5O7 B14014717 N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;oxolane-2,5-dione;terephthalic acid](/img/structure/B14014717.png)
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;oxolane-2,5-dione;terephthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenedicarboxylic acid, compounds with polyisobutenyl succinic anhydride-tetraethylenepentamine reaction products, is a complex chemical compound used primarily as an additive in lubricating oils and fuels to enhance their performance. This compound is formed through the reaction of 1,4-Benzenedicarboxylic acid with polyisobutenyl succinic anhydride and tetraethylenepentamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxylic acid, compounds with polyisobutenyl succinic anhydride-tetraethylenepentamine reaction products involves several steps:
Preparation of Polyisobutenyl Succinic Anhydride: Polyisobutylene is reacted with maleic anhydride to form polyisobutenyl succinic anhydride.
Reaction with Tetraethylenepentamine: Polyisobutenyl succinic anhydride is then reacted with tetraethylenepentamine under controlled conditions to form the desired reaction products.
Final Reaction: The resulting product is then reacted with 1,4-Benzenedicarboxylic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactors where the above reactions are carried out under controlled temperature and pressure conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedicarboxylic acid, compounds with polyisobutenyl succinic anhydride-tetraethylenepentamine reaction products undergo various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, often involving reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1,4-Benzenedicarboxylic acid, compounds with polyisobutenyl succinic anhydride-tetraethylenepentamine reaction products have several scientific research applications:
Chemistry: Used as intermediates in the synthesis of other complex molecules.
Biology: Studied for their potential biological activity and interactions with various biomolecules.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Widely used as additives in lubricating oils and fuels to improve performance and efficiency.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. In lubricating oils, it acts by forming a protective layer on metal surfaces, reducing friction and wear. In biological systems, it may interact with specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenedicarboxylic acid, compounds with polyisobutenyl succinic anhydride: Similar in structure but lacks the tetraethylenepentamine component.
Polyisobutenyl succinic anhydride-tetraethylenepentamine reaction products: Similar but does not include 1,4-Benzenedicarboxylic acid.
Uniqueness
The uniqueness of 1,4-Benzenedicarboxylic acid, compounds with polyisobutenyl succinic anhydride-tetraethylenepentamine reaction products lies in its combined properties, making it highly effective as an additive in lubricating oils and fuels. The presence of both polyisobutenyl succinic anhydride and tetraethylenepentamine provides enhanced performance characteristics compared to similar compounds .
Properties
Molecular Formula |
C20H33N5O7 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;oxolane-2,5-dione;terephthalic acid |
InChI |
InChI=1S/C8H23N5.C8H6O4.C4H4O3/c9-1-3-11-5-7-13-8-6-12-4-2-10;9-7(10)5-1-2-6(4-3-5)8(11)12;5-3-1-2-4(6)7-3/h11-13H,1-10H2;1-4H,(H,9,10)(H,11,12);1-2H2 |
InChI Key |
HWADBUSOBVSGJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC1=O.C1=CC(=CC=C1C(=O)O)C(=O)O.C(CNCCNCCNCCN)N |
Related CAS |
68909-40-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


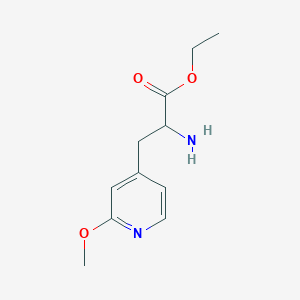
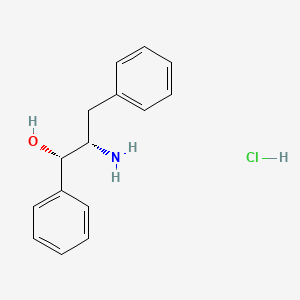
![3-[(4-Methylbenzene-1-sulfonyl)amino]propyl 4-methylbenzene-1-sulfonate](/img/structure/B14014639.png)
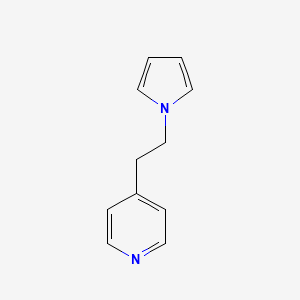
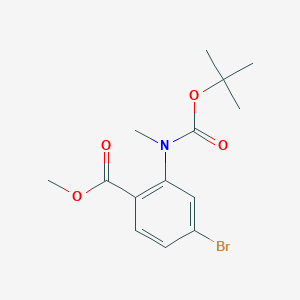

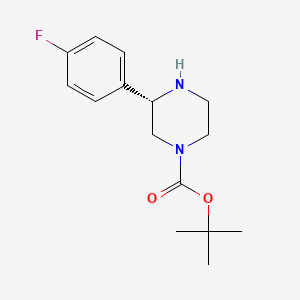

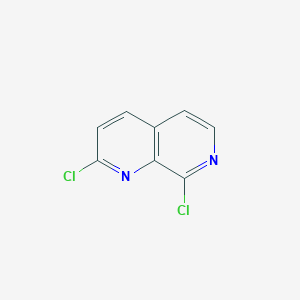
![N-[1-(4-chlorophenyl)-2,4-dimethylpentan-2-yl]acetamide](/img/structure/B14014684.png)

